Head-to-Head Anti-Inflammatory Potency: Morpholine Derivative (Compound 4d) vs. Pyrrolidine, Piperidine, Pyridine, and Phenyl Analogs in Carrageenan-Induced Paw Edema
In a direct comparative study, (S)-2-(4-isobutylphenyl)-N-[2-(morpholin-4-yl)ethyl]propanamide (Compound 4d; the target compound) was evaluated alongside five structural analogs (4a–4c, 4e–4f) at an equimolar oral dose of 100 mg/kg in the carrageenan-induced hind paw edema model in mice. All compounds were tested under identical experimental conditions with swelling thickness measured at 90, 180, 270, and 360 minutes post-induction, and the inhibitory percentage was calculated against vehicle-treated controls [1]. The morpholine-containing 4d demonstrated anti-inflammatory activity that was intermediate among the series but qualitatively distinct from the piperidine (4c) and pyrrolidine (4f) analogs, which showed the highest inhibitory percentages [1]. This differentiation is attributed to the morpholine oxygen atom's effect on hydrogen-bonding interactions and altered physicochemical properties [2].
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced hind paw edema inhibition in mice) |
|---|---|
| Target Compound Data | Compound 4d (CAS 2549055-32-3): % inhibition data reported in full comparative Table 1; swelling thickness measured at 90, 180, 270, 360 min post-carrageenan injection at 100 mg/kg oral dose |
| Comparator Or Baseline | Compound 4a (phenyl): lowest activity; Compound 4b (pyridin-2-yl): moderate; Compound 4c (piperidine): comparable range; Compound 4e (1-methylpyrrolidine): moderate; Compound 4f (pyrrolidine): highest anti-inflammatory activity at 100 mg/kg. Ibuprofen parent drug used as positive control. |
| Quantified Difference | Rank-order potency: 4f (pyrrolidine) > 4c (piperidine) ≈ 4d (morpholine) > 4e (N-methylpyrrolidine) > 4b (pyridine) > 4a (phenyl). The morpholine analog 4d occupies a distinct potency niche; direct numerical comparison tables are available in Berk et al. (2016) Table 1. |
| Conditions | In vivo; male Swiss albino mice; carrageenan-induced hind paw edema model; 100 mg/kg oral dose; 0.5% CMC vehicle; n ≥ 6 per group; measurements at 90, 180, 270, 360 min post-induction |
Why This Matters
Procurement decisions for anti-inflammatory screening programs require awareness that the morpholine analog (CAS 2549055-32-3) does not simply replicate the potency of the pyrrolidine or piperidine analogs; it provides a chemically distinct probe with a unique activity profile that may be preferred when balancing efficacy against other parameters such as solubility, metabolic stability, or off-target effects.
- [1] Berk B, Bender C, Akkol EK, Yeşilada E. Design and Synthesis of Stable N-[2-(aryl/heteroaryl substituted)ethyl]propanamide Derivatives of (S)-Ketoprofen and (S)-Ibuprofen as Non-Ulcerogenic Anti-Inflammatory and Analgesic Agents. Acta Pharm Sci. 2016;54(1):65-73. Table 1. View Source
- [2] Ahmadi A, Khalili M, Olama Z, Karami S, Nahri-Niknafs B. Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Mini Rev Med Chem. 2017;17(9):799-804. View Source
